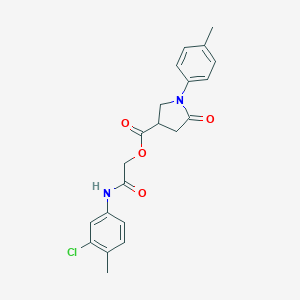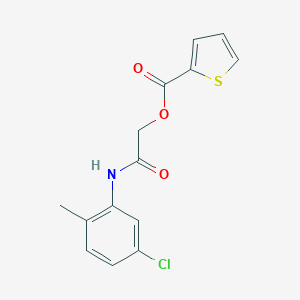![molecular formula C20H20N4O B271316 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide, also known as MIIP, is a small molecule inhibitor that has been widely used in scientific research. MIIP has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
作用機序
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide functions as an inhibitor of the protein-protein interaction between the transcription factor NF-κB and its co-activator CBP/p300. NF-κB is a key regulator of inflammation and immune response, and its activation has been linked to various diseases, including cancer and inflammation. By inhibiting the interaction between NF-κB and CBP/p300, this compound prevents the transcriptional activation of NF-κB target genes, leading to anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have demonstrated that this compound reduces inflammation in animal models of arthritis and colitis.
実験室実験の利点と制限
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. This compound has also been shown to have high selectivity for NF-κB, minimizing off-target effects. However, this compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
将来の方向性
There are several future directions for 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide research. One direction is to optimize the synthesis method of this compound to improve its solubility and stability. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of this compound analogs with improved efficacy and selectivity may lead to the discovery of novel therapeutics.
合成法
The synthesis of 3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide involves the condensation of 4-methylphenyl-1,2-diamine with 2-(2-bromoethyl)-9-methyl-9H-imidazo[1,2-a]benzimidazole in the presence of a palladium catalyst. The resulting product is then reacted with 3-bromo-propanoyl chloride to yield this compound.
科学的研究の応用
3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide has been extensively used in scientific research for its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
特性
分子式 |
C20H20N4O |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-[4-methyl-2-(4-methylphenyl)imidazo[1,2-a]benzimidazol-1-yl]propanamide |
InChI |
InChI=1S/C20H20N4O/c1-13-7-9-14(10-8-13)19-17(11-12-18(21)25)24-16-6-4-3-5-15(16)23(2)20(24)22-19/h3-10H,11-12H2,1-2H3,(H2,21,25) |
InChIキー |
NDVSKNDDNQDQBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N3C4=CC=CC=C4N(C3=N2)C)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



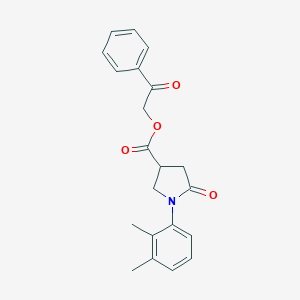




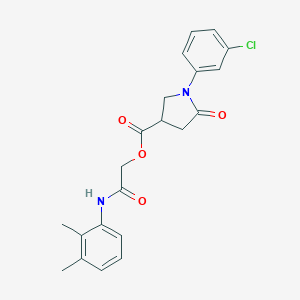
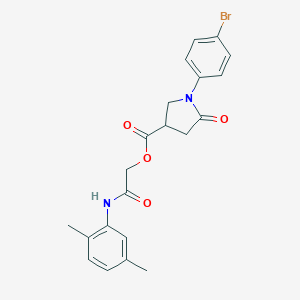
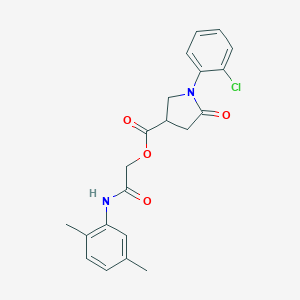
![2-[(3-Chloro-4-methylphenyl)amino]-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate](/img/structure/B271247.png)
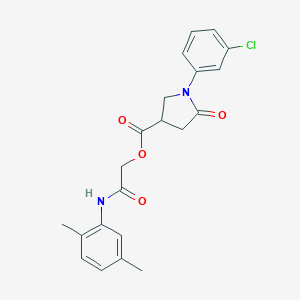
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
